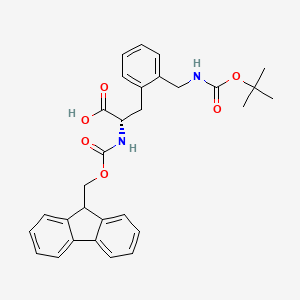

Fmoc-L-2-Aminomethylphe(Boc)

Description

Contextualization as an Unnatural Amino Acid Building Block

Fmoc-L-2-Aminomethylphenylalanine(Boc) is classified as an unnatural amino acid, meaning it is not one of the 20 proteinogenic amino acids commonly found in nature. The incorporation of such unnatural amino acids into peptide chains is a powerful strategy in medicinal chemistry and drug discovery. peptide.com It allows for the creation of peptidomimetics, which are molecules that mimic the structure and function of natural peptides but often possess enhanced properties such as increased stability against enzymatic degradation, improved bioavailability, and altered receptor binding affinities. ptfarm.pl

The introduction of the aminomethyl group at the ortho position of the phenylalanine side chain in Fmoc-L-2-Aminomethylphenylalanine(Boc) is a key modification. This substitution can induce specific conformational constraints on the peptide backbone, influencing its secondary structure, such as the formation of beta-turns or helical structures. nih.govnih.gov The ability to control the three-dimensional shape of a peptide is critical for its biological activity, as it dictates how the peptide interacts with its target, be it a receptor or an enzyme. nih.gov

Role in Modern Solid-Phase Peptide Synthesis Strategies

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide production, and the Fmoc/tBu strategy is one of the most widely used approaches. nih.govaltabioscience.com In this methodology, the peptide is assembled step-by-step while being anchored to a solid support. The Fmoc group serves as a temporary protecting group for the alpha-amino group of the incoming amino acid. It is stable under the coupling conditions but can be readily removed by a mild base, typically a solution of piperidine (B6355638) in a suitable solvent, to allow for the addition of the next amino acid in the sequence. iris-biotech.deiris-biotech.de

Fmoc-L-2-Aminomethylphenylalanine(Boc) is designed for seamless integration into the Fmoc-SPPS workflow. The Fmoc group on its alpha-amino function dictates its participation in the standard deprotection and coupling cycles. The tert-butoxycarbonyl (Boc) group protecting the side-chain aminomethyl group is an acid-labile protecting group. This orthogonality of the protecting groups is a fundamental principle of SPPS, ensuring that the side chain remains protected throughout the synthesis and is only removed during the final cleavage from the solid support and global deprotection, typically with a strong acid like trifluoroacetic acid (TFA). Current time information in Bangalore, IN.

The use of pre-synthesized and protected building blocks like Fmoc-L-2-Aminomethylphenylalanine(Boc) simplifies the synthesis of complex, modified peptides. It allows for the precise and efficient incorporation of the unnatural amino acid at any desired position in the peptide sequence, providing a straightforward route to novel peptidomimetics.

Historical Development and Significance of Aminomethylphenylalanine Derivatives

The development of aminomethylphenylalanine derivatives is rooted in the broader field of medicinal chemistry and the quest to create more effective peptide-based therapeutics. The synthesis of derivatives of phenylalanine has been a subject of interest for decades, with early methods focusing on reactions like the Knoevenagel/Rodionow-Johnson reaction to access beta-phenylalanine derivatives. nih.gov

The specific development of aminophenylalanine derivatives, where an amino group is introduced onto the phenyl ring, opened up new avenues for modifying peptide properties. For instance, the synthesis of p-amino-L-phenylalanine derivatives has been described for the preparation of p-azido-L-phenylalanine peptides, which are useful as photoaffinity labels to study peptide-protein interactions. nih.gov

The creation of aminomethylphenylalanine derivatives, and specifically the ortho-substituted variant, represents a further refinement in the design of peptidomimetics. The placement of the aminomethyl group at the ortho position can have a more pronounced effect on the local conformation of the peptide backbone compared to substitutions at the meta or para positions. This allows for a finer control over the resulting peptide's three-dimensional structure and, consequently, its biological function. The development of Fmoc- and Boc-protected versions of these derivatives, such as the subject of this article, was a critical step in making these valuable building blocks readily accessible for use in modern, automated solid-phase peptide synthesis.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H32N2O6/c1-30(2,3)38-28(35)31-17-20-11-5-4-10-19(20)16-26(27(33)34)32-29(36)37-18-25-23-14-8-6-12-21(23)22-13-7-9-15-24(22)25/h4-15,25-26H,16-18H2,1-3H3,(H,31,35)(H,32,36)(H,33,34)/t26-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SANGKBPWIFXZHS-SANMLTNESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CC=CC=C1CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCC1=CC=CC=C1C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H32N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

516.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Fmoc L 2 Aminomethylphenylalanine Boc

Stereoselective Synthesis of Aminomethylphenylalanine Precursors

The critical step in synthesizing the precursor to the title compound is the establishment of the chiral center at the α-carbon. Several strategies for the stereoselective synthesis of unnatural α-amino acids can be adapted for this purpose. nih.gov Key approaches include the catalytic asymmetric hydrogenation of dehydroamino acid precursors, the alkylation of chiral glycine (B1666218) enolate equivalents, and newer methods involving photoredox catalysis. nih.gov

For instance, a common strategy involves the asymmetric hydrogenation of an α,β-dehydroamino acid derivative using a chiral rhodium or ruthenium catalyst. This method is highly effective for establishing the L-configuration at the α-carbon. Another powerful approach is the diastereoselective alkylation of a chiral glycine imine, where a glycine derivative is first condensed with a chiral auxiliary, deprotonated to form a stable enolate, and then alkylated with a suitable ortho-substituted benzyl (B1604629) halide.

More recently, visible light-promoted photoredox catalysis has emerged as a potent tool for forging C-C bonds. nih.gov This method could involve the generation of a radical from a carboxylic acid precursor which then adds to a chiral glyoxylate-derived N-sulfinyl imine, offering a novel and practical route to highly functionalized α-amino acids under mild conditions. nih.gov

Incorporation of Protecting Groups: Fmoc and Boc Orthogonality

A cornerstone of modern peptide synthesis is the use of orthogonal protecting groups, which can be removed under distinct chemical conditions, allowing for selective deprotection of specific functional groups. nih.govresearchgate.net The Fmoc/Boc protecting group strategy is a prime example of this orthogonality. ocr.org.uknih.gov In the case of Fmoc-L-2-Aminomethylphenylalanine(Boc), the α-amino group is protected by the base-labile Fmoc group, while the side-chain aminomethyl group is protected by the acid-labile Boc group. ocr.org.uk This arrangement is essential for its use in solid-phase peptide synthesis (SPPS).

The Fmoc group is stable to the acidic conditions used to cleave the Boc group, and the Boc group is stable to the basic conditions used to remove the Fmoc group. This mutual stability is the definition of their orthogonality and allows for the sequential deprotection and elaboration of the peptide chain at the N-terminus without disturbing the side-chain protection. nih.govnih.gov

| Protecting Group | Chemical Name | Cleavage Condition | Stability |

| Fmoc | 9-Fluorenylmethyloxycarbonyl | Base (e.g., 20% Piperidine (B6355638) in DMF) | Stable to acid |

| Boc | tert-Butoxycarbonyl | Acid (e.g., Trifluoroacetic Acid - TFA) | Stable to base |

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is introduced onto the α-amino group of the phenylalanine precursor, a process that must be efficient to ensure high purity of the final building block. nih.gov

The cleavage of the Fmoc group is a critical step during the iterative cycle of SPPS. It proceeds via a base-mediated β-elimination (E1cB) mechanism. A secondary amine, typically a 20-50% solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF), is used as the base. ocr.org.uk The base abstracts the acidic proton on the fluorenyl ring system, leading to the formation of a stabilized dibenzofulvene intermediate and the release of the free amine of the peptide, which can then participate in the next coupling reaction. The dibenzofulvene byproduct is subsequently scavenged by the excess piperidine to prevent side reactions. The strong UV absorbance of the fluorenyl group allows for real-time monitoring of the deprotection step. nih.gov

The tert-butoxycarbonyl (Boc) group is employed to protect the side-chain amino group of the aminomethylphenylalanine. The Boc group is installed to protect the nucleophilic side-chain during peptide synthesis.

It is stable to the basic conditions of Fmoc deprotection, but it is readily removed under acidic conditions. The standard reagent for Boc deprotection is trifluoroacetic acid (TFA), often in dichloromethane (B109758) (DCM). ocr.org.uk The mechanism involves the protonation of the carbonyl oxygen of the Boc group, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and carbamic acid, which quickly decarboxylates to release the free amine. Scavengers, such as triisopropylsilane (B1312306) (TIPS) or water, are often added during the final cleavage step to prevent the reactive tert-butyl cation from causing side reactions with sensitive residues like tryptophan or methionine. ocr.org.uk

Advanced Synthetic Routes for Modified Phenylalanine Analogues

The synthesis of specifically substituted phenylalanine analogues like the ortho- and para-aminomethyl derivatives requires tailored synthetic strategies to introduce the functionalized side chain at the desired position on the phenyl ring.

The synthesis of ortho-substituted phenylalanine derivatives is often more challenging than for the other isomers. A plausible route to the ortho-aminomethylphenylalanine precursor would start from 2-methylaniline. The amino group would first be protected, for instance as an acetamide. Then, the methyl group would be brominated using a radical initiator like N-bromosuccinimide (NBS) to yield 2-(bromomethyl)aniline (B1339722) derivative. This electrophile could then be used in an asymmetric synthesis, for example, by alkylating a chiral glycine enolate equivalent to install the α-amino acid moiety with stereocontrol. Subsequent deprotection steps would yield the desired ortho-aminomethylphenylalanine.

The synthesis of para-aminomethylphenylalanine derivatives is more straightforward. One common route begins with para-nitro-L-phenylalanine, which is commercially available. The nitro group can be catalytically hydrogenated to the corresponding para-amino-L-phenylalanine. The resulting primary amino group on the side chain can then be selectively protected with a Boc group. This is often achieved by first forming a copper complex with the α-amino and carboxyl groups, which masks them, allowing for the specific acylation of the side-chain amino group with Boc-anhydride. Subsequent removal of the copper yields the Nα-unprotected, side-chain Boc-protected para-aminomethylphenylalanine, which can then be Fmoc-protected at the α-amine to give the final product.

Purification and Isolation Techniques for Synthetic Intermediates and Final Product

The successful synthesis of Fmoc-L-2-Aminomethylphenylalanine(Boc) relies on a series of well-defined steps, with the purification and isolation of intermediates and the final product being of critical importance to ensure high purity and yield. The multi-step nature of the synthesis, involving the introduction and manipulation of protecting groups, necessitates robust purification strategies at various stages. The techniques employed are chosen based on the physicochemical properties of the target compound at each step, including its polarity, solubility, and stability. Common methods include liquid-liquid extraction, flash column chromatography, recrystallization, and high-performance liquid chromatography (HPLC).

Purification of Synthetic Intermediates

The intermediates in the synthesis of Fmoc-L-2-Aminomethylphenylalanine(Boc) typically vary in their polarity and functional groups, requiring a tailored purification approach at each stage.

Aqueous Workup and Extraction: Following reactions such as the introduction of the Boc protecting group onto the aminomethyl side chain, a simple aqueous workup is often the first purification step. This involves washing the organic reaction mixture with aqueous solutions to remove water-soluble impurities, such as excess reagents or inorganic salts. For instance, after a reaction to introduce a Boc group, the mixture might be diluted with a solvent like ethyl acetate (B1210297) and washed with aqueous potassium carbonate (K2CO3) solution and brine. nih.gov The organic phase, containing the desired intermediate, is then dried over an agent like sodium sulfate (B86663) (Na2SO4), filtered, and concentrated. nih.gov

Flash Column Chromatography: For non-crystalline intermediates or for separating compounds with similar polarities, flash column chromatography is a widely used and effective technique. nih.gov This method utilizes a stationary phase, typically silica (B1680970) gel, and a mobile phase of organic solvents. The choice of solvent system (eluent) is crucial for achieving good separation. A common approach is to use a gradient of solvents, starting with a less polar mixture (e.g., hexanes and ethyl acetate) and gradually increasing the polarity (e.g., by adding methanol). nih.gov The progress of the separation is monitored by thin-layer chromatography (TLC) to identify and collect the fractions containing the purified intermediate. For intermediates in Fmoc and Boc chemistry, a large difference in the retention factor (Rf) between the product and impurities can sometimes allow for a simplified "silica plug" purification instead of a full column. nih.gov

Crystallization and Recrystallization: When intermediates are stable crystalline solids, crystallization is a powerful method for achieving high purity. This technique relies on the principle that the desired compound is less soluble in a particular solvent system at lower temperatures than impurities. A common procedure for Boc-protected amino acids involves dissolving the crude product (often an oil obtained after initial workup) in a minimal amount of a suitable solvent at an elevated temperature and then allowing it to cool slowly. google.compatsnap.com The addition of seed crystals can sometimes be necessary to induce crystallization. google.compatsnap.com The resulting crystals are then isolated by filtration, washed with a cold, weak polar solvent, and dried under vacuum. google.compatsnap.com For Fmoc-protected amino acids, solvent systems like ethanol (B145695)/water are often employed for recrystallization. google.com The optical purity of N-Fmoc α-amino acid tert-butyl esters can also be significantly enhanced through simple recrystallization. researchgate.net

The following table summarizes the purification techniques for potential synthetic intermediates.

| Intermediate Stage | Potential Impurities | Primary Purification Technique | Typical Solvents/Conditions | Purity Assessment |

| Boc-protection of aminomethyl side-chain | Excess Boc anhydride, coupling agents | Aqueous Workup & Extraction | Ethyl acetate, aqueous K2CO3, brine | TLC, ¹H NMR |

| Introduction of Fmoc group | Excess Fmoc-OSu, triethylamine | Flash Column Chromatography | Mobile Phase: Hexanes/Ethyl Acetate to Ethyl Acetate/Methanol (B129727) gradient | TLC, HPLC, Mass Spectrometry |

| Precursor before final protection | Unreacted starting material, side-products | Recrystallization | Ethanol/water, Dioxane/water, Ether | HPLC, Melting Point |

Purification of the Final Product

The final product, Fmoc-L-2-Aminomethylphenylalanine(Boc), is typically a solid that requires high purity, especially if intended for use in peptide synthesis.

Preparative High-Performance Liquid Chromatography (HPLC): For achieving the highest purity, reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice. sigmaaldrich.com This technique offers high resolution for separating the final product from any closely related impurities, such as diastereomers or deletion sequences from a solid-phase synthesis. sigmaaldrich.com The purification is typically carried out on a C18 column using a gradient of water and acetonitrile (B52724), often with an additive like trifluoroacetic acid (TFA) to improve peak shape and resolution. sigmaaldrich.comgoogle.com The fractions containing the pure product are collected, combined, and the solvent is removed, often by lyophilization, to yield the final compound as a pure solid.

Recrystallization: If the crude final product is obtained in a reasonably pure state after initial workup, recrystallization can be an effective and scalable final purification step. The choice of solvent is critical and is determined experimentally to find a system where the product has high solubility at high temperatures and low solubility at low temperatures. A mixture of solvents, such as ethanol and water, can be effective for Fmoc-protected amino acids. google.com The process involves dissolving the compound in the hot solvent, filtering out any insoluble impurities, and allowing the solution to cool to form crystals, which are then collected by filtration.

The table below outlines the primary methods for purifying the final Fmoc-L-2-Aminomethylphenylalanine(Boc).

| Technique | Stationary Phase / Solvent System | Key Advantages | Considerations |

| Preparative RP-HPLC | C18 silica | High resolution and purity | Requires specialized equipment, solvent intensive |

| Mobile Phase: Water/Acetonitrile with 0.1% TFA (gradient) | Applicable to a wide range of impurities | Product must be recovered from solvent fractions | |

| Recrystallization | Varies (e.g., Ethanol/Water, Ethyl Acetate/Hexane) | Cost-effective, scalable, can yield high-purity crystals | Dependent on the compound's ability to crystallize |

| Removes insoluble and highly soluble impurities effectively | Requires careful solvent selection |

Integration of Fmoc L 2 Aminomethylphenylalanine Boc in Solid Phase Peptide Synthesis Spps

Compatibility with Fmoc/tBu SPPS Protocols

The Fmoc/tBu strategy is a cornerstone of modern peptide synthesis, favored for its mild deprotection conditions and compatibility with a wide array of amino acid derivatives. americanpeptidesociety.orgaltabioscience.com This methodology relies on the use of the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for temporary Nα-amino protection and acid-labile groups, such as tert-butyl (tBu), for the protection of reactive side chains. iris-biotech.debiosynth.com The orthogonality of this protection scheme, where one type of protecting group can be removed without affecting the other, is a key advantage. iris-biotech.debeilstein-journals.org

Fmoc-L-2-Aminomethylphenylalanine(Boc) is designed to be fully compatible with this strategy. The Fmoc group on the α-amino group is removed using a base, typically a solution of piperidine (B6355638) in a suitable solvent like dimethylformamide (DMF), allowing for the subsequent coupling of the next amino acid in the sequence. americanpeptidesociety.orgresearchgate.net The tert-butyloxycarbonyl (Boc) group protecting the aminomethyl side chain is stable to these basic conditions and remains intact throughout the chain elongation process. It is later removed during the final cleavage of the peptide from the resin, typically with a strong acid such as trifluoroacetic acid (TFA). iris-biotech.de

The choice of solid support, or resin, is a critical parameter in SPPS. The properties of the resin, including its composition, cross-linkage, and loading capacity, can significantly influence the efficiency of the synthesis. iris-biotech.de For the incorporation of Fmoc-L-2-Aminomethylphenylalanine(Boc), standard resins used in Fmoc/tBu SPPS are generally suitable.

Commonly used resins include polystyrene-based resins, such as Wang resin or 2-chlorotrityl chloride (2-CTC) resin. researchgate.netiris-biotech.de The selection often depends on the desired C-terminal functionality of the final peptide (acid or amide) and the sensitivity of the peptide sequence to certain conditions. For instance, 2-CTC resin is particularly sensitive to moisture and may require activation before use to ensure optimal loading of the first amino acid. researchgate.net

The loading capacity of the resin, expressed in millimoles per gram (mmol/g), determines the amount of the initial amino acid that can be attached to the solid support. iris-biotech.de For the synthesis of long or complex peptides, a resin with a lower loading capacity is often preferred to minimize steric hindrance and potential aggregation of the growing peptide chains. iris-biotech.de Conversely, a higher loading resin can be used for the efficient production of shorter peptides. iris-biotech.de The initial loading of Fmoc-L-2-Aminomethylphenylalanine(Boc) onto the resin follows standard protocols, where the carboxylic acid of the amino acid is activated and coupled to the functional groups on the resin.

The formation of the peptide bond between the incoming Fmoc-L-2-Aminomethylphenylalanine(Boc) and the N-terminally deprotected amino acid on the resin requires the use of coupling reagents. These reagents activate the carboxylic acid group of the amino acid, facilitating its reaction with the free amine on the growing peptide chain.

A variety of coupling reagents are available for Fmoc/tBu SPPS, each with its own characteristics in terms of reactivity and potential for side reactions. Common classes of coupling reagents include carbodiimides, such as N,N'-diisopropylcarbodiimide (DIC), and aminium/uronium or phosphonium (B103445) salts like HATU, HBTU, and PyBOP. researchgate.netiris-biotech.de The choice of coupling reagent and additives like 1-hydroxybenzotriazole (B26582) (HOBt) or Oxyma Pure can be optimized to ensure efficient and complete coupling of the sterically demanding Fmoc-L-2-Aminomethylphenylalanine(Boc).

Factors such as reaction time, temperature, and the equivalents of amino acid and coupling reagents used are critical for maximizing coupling efficiency. For instance, increasing the temperature can sometimes improve coupling for difficult sequences, though it may also increase the risk of side reactions. unifi.it The solubility of the Fmoc-amino acid in the reaction solvent is also a key consideration for efficient coupling. unifi.it

Table 1: Common Coupling Reagents in Fmoc/tBu SPPS

| Coupling Reagent Class | Examples | Additives | Key Characteristics |

| Carbodiimides | DIC | HOBt, Oxyma Pure | Cost-effective, but can lead to side reactions if not used with an additive. |

| Aminium/Uronium Salts | HATU, HBTU | DIPEA | Highly efficient and fast-acting. |

| Phosphonium Salts | PyBOP, PyAOP | DIPEA | Generally lead to lower levels of racemization. |

This table provides a general overview. The optimal choice of reagent depends on the specific peptide sequence and synthesis conditions.

The standard reagent for Fmoc deprotection is a solution of 20% piperidine in DMF. researchgate.net The deprotection reaction proceeds via a β-elimination mechanism. rsc.org The kinetics of this reaction can be influenced by factors such as the peptide sequence, the resin type, and the presence of peptide aggregation. rsc.org

For hindered amino acids or during the synthesis of long peptides where aggregation can be an issue, the deprotection time may need to be extended, or alternative deprotection reagents can be employed. iris-biotech.de For instance, the addition of a stronger, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can accelerate the deprotection process. rsc.orgpeptide.com Monitoring the deprotection reaction, often by UV spectroscopy of the released dibenzofulvene-piperidine adduct, can help in optimizing the deprotection time for each coupling cycle.

Table 2: Factors Influencing On-Resin Fmoc Deprotection

| Factor | Influence on Deprotection | Mitigation Strategies |

| Peptide Sequence | Steric hindrance from bulky adjacent residues can slow deprotection. | Extend deprotection time; use stronger base cocktails (e.g., with DBU). |

| Peptide Aggregation | Can limit reagent access to the N-terminus. | Use chaotropic salts; perform synthesis at elevated temperatures. |

| Resin Type | The microenvironment of the resin can affect reagent diffusion. | Select resins with appropriate swelling properties for the chosen solvent. |

| Solvent | The polarity and viscosity of the solvent can impact reaction rates. | DMF is standard; NMP can be an alternative for difficult sequences. |

Sequential Integration in Linear Peptide Chain Elongation

The process of incorporating Fmoc-L-2-Aminomethylphenylalanine(Boc) into a growing peptide chain follows the standard iterative cycle of SPPS. iris-biotech.de This cycle consists of two main steps: deprotection and coupling.

First, the Nα-Fmoc protecting group of the amino acid attached to the resin is removed, typically with a solution of piperidine in DMF. This exposes the free amino group of the resin-bound amino acid. Following this deprotection step, a thorough washing of the resin is performed to remove the deprotection reagent and the fulvene (B1219640) by-product.

Next, the Fmoc-L-2-Aminomethylphenylalanine(Boc) is introduced. Its carboxylic acid group is pre-activated using a suitable coupling reagent, and the activated amino acid is then added to the resin. The activated carboxyl group reacts with the newly exposed amino group on the growing peptide chain, forming a new peptide bond. After the coupling reaction is complete, the resin is washed again to remove any unreacted amino acid and coupling by-products.

This deprotection-coupling cycle is repeated for each subsequent amino acid in the desired peptide sequence. The presence of the Boc protecting group on the aminomethyl side chain of the phenylalanine derivative ensures that this functionality does not interfere with the peptide bond formation during the chain elongation process.

Challenges and Mitigation Strategies in SPPS with Unnatural Amino Acids

The incorporation of unnatural amino acids like Fmoc-L-2-Aminomethylphenylalanine(Boc) can sometimes present challenges not typically encountered with standard proteinogenic amino acids. These challenges often relate to steric hindrance and the potential for side reactions.

Several side reactions can occur during the coupling and deprotection steps of SPPS, potentially leading to the formation of impurities and a decrease in the final yield of the desired peptide. iris-biotech.de

During the coupling of Fmoc-L-2-Aminomethylphenylalanine(Boc), a key challenge is to ensure complete and efficient reaction without causing racemization at the chiral center of the amino acid. The bulky nature of the aminomethylphenylalanine derivative might lead to slower coupling kinetics, requiring optimized conditions such as extended reaction times or the use of more potent coupling reagents. unifi.it Pre-activation of the amino acid can help to minimize the risk of side reactions like guanidinylation of arginine residues if they are present in the sequence. iris-biotech.de

Another potential issue is diketopiperazine formation, which can occur at the dipeptide stage, leading to cleavage of the peptide from the resin. iris-biotech.de This is more prevalent with certain C-terminal amino acids like proline. The use of dipeptide building blocks or specific resins can help to suppress this side reaction. iris-biotech.de

Finally, incomplete Fmoc deprotection is a significant challenge that leads to deletion peptides. iris-biotech.de As mentioned previously, optimizing the deprotection conditions by adjusting the time, temperature, or the composition of the deprotection solution is crucial for preventing this side reaction, especially when incorporating bulky unnatural amino acids. iris-biotech.dersc.org

Table 3: Common Side Reactions and Mitigation Strategies in Fmoc SPPS

| Side Reaction | Description | Mitigation Strategies |

| Racemization | Loss of stereochemical integrity at the α-carbon. | Use of phosphonium-based coupling reagents; careful control of reaction conditions. |

| Aspartimide Formation | Intramolecular cyclization involving an aspartic acid residue. | Use of protecting groups like O-t-butyl ester with caution; modification of deprotection cocktail. iris-biotech.denih.gov |

| Diketopiperazine Formation | Cyclization of the N-terminal dipeptide, leading to chain termination. | Use of dipeptide building blocks; selection of appropriate resins. iris-biotech.de |

| Incomplete Deprotection | Failure to completely remove the Fmoc group. | Extended deprotection times; use of stronger deprotection reagents (e.g., with DBU). iris-biotech.dersc.org |

| Guanidinylation | Modification of arginine side chains by carbodiimide-based coupling reagents. | Pre-activation of the amino acid; use of phosphonium-based reagents. iris-biotech.de |

Addressing Sequence-Dependent Synthesis Issues

The synthesis of certain peptide sequences can be challenging due to issues such as chain aggregation, which can lead to incomplete reactions and low yields of the desired product. These "difficult sequences" often contain hydrophobic residues or repeating amino acid motifs that promote the formation of stable secondary structures, such as beta-sheets, on the solid support. This aggregation can hinder the accessibility of reagents to the growing peptide chain, thereby impeding both the deprotection of the N-terminal Fmoc group and the subsequent coupling of the next amino acid.

While various strategies have been developed to mitigate these sequence-dependent synthesis problems, including the use of specialized solvents, elevated temperatures, and the incorporation of backbone-modifying groups like 2-hydroxy-4-methoxybenzyl (Hmb) or pseudoprolines, there is currently no specific information available in the reviewed scientific literature detailing the use of Fmoc-L-2-Aminomethylphenylalanine(Boc) for this purpose.

Detailed research findings and data tables specifically illustrating the role of Fmoc-L-2-Aminomethylphenylalanine(Boc) in overcoming sequence-dependent synthesis issues are not present in the accessible scientific and technical documentation. Therefore, a comprehensive analysis of its effectiveness in addressing such challenges cannot be provided at this time.

Applications in Peptidomimetic Design and Conformational Constraint

Design of Constrained Peptide Scaffolds Incorporating Aminomethylphenylalanine

Constrained peptide scaffolds are designed to limit the conformational flexibility of peptides, which can lead to higher binding affinity and specificity for their biological targets. nih.gov The inclusion of aminomethylphenylalanine is a strategic approach to introduce predictable structural elements, such as turns and rigidified backbones, into a peptide chain.

The incorporation of 2-aminomethylphenylalanine significantly influences the peptide backbone's dihedral angles (phi, psi, and omega). This structural constraint limits the available conformational space, guiding the peptide to adopt a more defined structure. researchgate.net The rigid nature of the aromatic ring and the altered bond angles around the Cα-Cβ bond restrict rotational freedom. This precise control over the backbone and side-chain orientation is crucial for the optimal presentation of the pharmacophore—the essential functional groups responsible for biological activity. researchgate.netup.ac.za By locking the pharmacophoric elements into a specific spatial arrangement, the peptide's interaction with its target receptor or enzyme can be fine-tuned and enhanced. For example, in the design of opioid receptor antagonists, the constrained skeleton provided by an aminomethylphenylalanine derivative ensures a conformation compatible with the receptor binding site. researchgate.net

Development of Bioactive Peptidomimetics through Aminomethylphenylalanine Incorporation

Bioactive peptides are protein fragments that exert specific physiological effects. nih.govmdpi.com The use of aminomethylphenylalanine in peptide synthesis allows for the development of peptidomimetics with improved drug-like properties, such as enhanced stability against enzymatic degradation and better receptor selectivity. mdpi.comuq.edu.au

The structural constraints imparted by aminomethylphenylalanine are instrumental in developing receptor-selective ligands. By tailoring the peptide's conformation to fit a specific receptor subtype, it is possible to achieve high selectivity and potency. Research on somatostatin (B550006) (SRIF) analogues has demonstrated that incorporating derivatives like 4-(N-isopropyl)-aminomethylphenylalanine can lead to potent and highly selective binding to specific human somatostatin receptor subtypes (e.g., sst1). acs.org Similarly, in the development of opioid antagonists, peptidomimetics containing an o-aminomethylphenylalanine-derived skeleton have shown high potency and selectivity for the µ-opioid receptor. researchgate.net

Table 1: Impact of Aminomethylphenylalanine (Amp) Incorporation on Receptor Binding This table is for illustrative purposes and synthesizes data from related research findings.

| Parent Peptide/Pharmacophore | Amp-Containing Analogue | Target Receptor | Observed Effect on Binding | Reference |

| Somatostatin (SRIF) | Analogue with 4-(N-isopropyl)-Amp at position 9 | Human sst1 Receptor | Potent and highly selective binding (IC₅₀ = 14 nM) | acs.org |

| Dmt-Tic Pharmacophore | Analogue with 4-amino-1,2,4,5-tetrahydro-2-benzazepine-3-one (from o-Amp) | µ-Opioid Receptor | Potent and selective antagonism (Kᵢ = 3.3 nM) | researchgate.net |

Aminomethylphenylalanine and its derivatives are valuable scaffolds for designing potent and selective enzyme inhibitors. uq.edu.ausmolecule.com The constrained conformation allows the peptidomimetic to fit precisely into the active site of an enzyme, blocking its activity. drughunter.com For instance, 4-aminomethylphenylalanine has been used as a P1 scaffold component in the rational design of inhibitors for trypsin-like serine proteases. uq.edu.au Although the aromatic moiety in some cases led to a loss of potency compared to the parent peptide, it highlighted the importance of the scaffold's structural constraints. uq.edu.au In another study, a bivalent inhibitor based on dl-3-aminomethyl-phenylalanine was developed to target the unique tetrameric structure of β-tryptase, demonstrating high potency (Ki = 18 nM). nih.gov Furthermore, computational design has utilized L-2-aminomethyl phenylalanine in creating macrocyclic peptide inhibitors of New Delhi metallo-β-lactamase-1 (NDM-1), a critical antibiotic resistance enzyme. nih.govresearchgate.net

Table 2: Aminomethylphenylalanine in Enzyme Inhibitor Design This table is for illustrative purposes and synthesizes data from related research findings.

| Target Enzyme | Inhibitor Scaffold | Key Residue | Potency/Activity | Reference |

| Trypsin-like Serine Proteases | Tripeptide analogue | 4-Aminomethylphenylalanine | 81% inhibition at 100 µM for WNV protease | uq.edu.au |

| Human β-Tryptase | Bivalent cyclic dipeptide | dl-3-Aminomethyl-phenylalanine methyl ester | Potent inhibitor (Kᵢ = 18 nM) | nih.gov |

| New Delhi Metallo-β-lactamase 1 (NDM-1) | Computationally designed macrocycle | L-2-Aminomethyl phenylalanine | Inhibits NDM-1 with 50-fold greater potency than control | nih.gov |

Mimicry of Tryptophan-Containing Peptide Structures via Aminomethylphenylalanine Analogues

Tryptophan plays a crucial role in protein and peptide structure and function, often participating in key hydrophobic and aromatic interactions within binding sites. nih.gov Its indole (B1671886) side chain is critical for stabilizing structures like tryptophan zippers. nih.gov Unnatural amino acids are frequently designed to mimic tryptophan's structural or functional properties. nih.govresearchgate.net

Table of Compound Names

| Abbreviation/Trivial Name | Full Chemical Name |

| Fmoc-L-2-Aminomethylphe(Boc) | N-α-Fmoc-N-in-Boc-L-2-aminomethylphenylalanine |

| Amp | Aminomethylphenylalanine |

| Boc | tert-Butyloxycarbonyl |

| Fmoc | 9-Fluorenylmethoxycarbonyl |

| Dmt | 2′,6′-Dimethyltyrosine |

| Tic | 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid |

| SRIF | Somatostatin |

| NDM-1 | New Delhi metallo-β-lactamase-1 |

Synthesis of Branched Peptides and Multivalent Constructs utilizing Aminomethylphenylalanine

The aminomethyl group on the phenyl ring of Fmoc-L-2-Aminomethylphe(Boc) serves as a versatile branching point for the synthesis of more complex peptide architectures, such as branched peptides and multivalent constructs. sigmaaldrich.com

Branched Peptides:

Branched peptides contain a side-chain that is itself a peptide. The synthesis of such structures using Fmoc-L-2-Aminomethylphe(Boc) involves the selective deprotection of the Boc group on the aminomethyl side-chain while the main peptide chain is still attached to the solid support. sigmaaldrich.com This unmasks the primary amine, which can then serve as the N-terminus for the synthesis of a second peptide chain, creating a branched structure. The orthogonal Fmoc/Boc protection scheme is essential for this strategy. sigmaaldrich.com

Multivalent Constructs:

Multivalency, the simultaneous presentation of multiple copies of a ligand, can lead to a dramatic increase in binding avidity to a target. chinesechemsoc.orgacs.org Aminomethylphenylalanine can be used to create multivalent peptide constructs where several peptide ligands are attached to a central scaffold. For instance, multiple peptide chains can be synthesized off the aminomethyl groups of several aminomethylphenylalanine residues incorporated into a core peptide or another molecular scaffold. chinesechemsoc.org

These multivalent constructs can be designed to target multiple receptors simultaneously or to enhance binding to a single receptor with multiple binding sites. chinesechemsoc.orgacs.org This approach has been explored in the development of high-affinity ligands for various biological targets, including proteins and nucleic acids. acs.orgnih.gov

The following table provides examples of applications for branched and multivalent peptides based on aminomethylphenylalanine.

| Construct Type | Description | Potential Applications |

| Branched Peptides | A second peptide chain is grown from the aminomethyl side-chain of aminomethylphenylalanine. sigmaaldrich.com | Mimicking protein domains, creating novel enzyme inhibitors, enhancing receptor interactions. |

| Multivalent Peptides | Multiple peptide ligands are attached to a central scaffold containing one or more aminomethylphenylalanine residues. chinesechemsoc.orgacs.org | High-avidity targeting of cell surface receptors, development of potent inhibitors, use in drug delivery systems. chinesechemsoc.orgrsc.org |

Research Methodologies and Analytical Approaches in Fmoc L 2 Aminomethylphenylalanine Boc Studies

Spectroscopic Techniques for Structural Elucidation of Derivatives and Peptide Constructs

The precise characterization of peptides and their derivatives containing Fmoc-L-2-Aminomethylphenylalanine(Boc) is fundamental to understanding their structure-function relationships. Spectroscopic methods are indispensable tools for this purpose, providing detailed insights into the molecular architecture at an atomic level.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of these complex molecules in solution. westmont.eduresearchgate.net Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to determine the connectivity and spatial arrangement of atoms. 1H NMR provides information on the chemical environment of protons, while 13C NMR offers insights into the carbon framework. researchgate.net Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for assigning specific resonances to individual atoms within the peptide backbone and side chains, including the aminomethylphenyl group. researchgate.net Furthermore, NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments are vital for determining through-space proximities between protons, which in turn allows for the determination of the three-dimensional structure and conformational preferences of the peptide. uzh.chmanchester.ac.uk The analysis of coupling constants and chemical shift perturbations upon changes in solvent or temperature can also provide valuable information about the conformational dynamics. manchester.ac.uk

Mass Spectrometry (MS) is another powerful technique used to confirm the molecular weight of the synthesized peptides and to verify their amino acid sequence. mdpi.comosu.edu Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are the most common ionization methods used for peptide analysis. mdpi.comosu.edu High-resolution mass spectrometry can provide highly accurate mass measurements, confirming the elemental composition of the molecule. mdpi.com Tandem mass spectrometry (MS/MS) is employed for peptide sequencing, where the peptide is fragmented in the gas phase and the resulting fragment ions are analyzed to determine the amino acid sequence, thus confirming the correct incorporation of Fmoc-L-2-Aminomethylphenylalanine(Boc). nih.gov

Table 1: Spectroscopic Methods for Structural Analysis of Fmoc-L-2-Aminomethylphenylalanine(Boc) Peptides

| Spectroscopic Technique | Information Obtained | Reference |

|---|---|---|

| 1D NMR (¹H, ¹³C) | Chemical environment of individual atoms, preliminary structural information. | researchgate.net |

| 2D NMR (COSY, TOCSY) | Through-bond correlations for assigning proton spin systems. | researchgate.net |

| 2D NMR (HSQC, HMBC) | Heteronuclear correlations for assigning carbon and proton resonances. | researchgate.net |

| 2D NMR (NOESY, ROESY) | Through-space correlations for determining 3D structure and conformation. | uzh.chmanchester.ac.uk |

| Mass Spectrometry (ESI, MALDI) | Molecular weight determination and confirmation of peptide identity. | mdpi.comosu.edu |

Chromatographic Methods for Purity Assessment and Reaction Monitoring

The synthesis of peptides is a stepwise process, and it is crucial to ensure the purity of the final product and to monitor the efficiency of each coupling and deprotection step. Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are the gold standard for these applications. rsc.orgajpamc.com

Reversed-phase HPLC (RP-HPLC) is widely used to assess the purity of Fmoc-L-2-Aminomethylphenylalanine(Boc) itself, as well as the crude and purified peptide products. phenomenex.comresearchgate.net This technique separates molecules based on their hydrophobicity. The purity of Fmoc-amino acids is critical, as impurities can lead to the formation of deletion or truncated peptide sequences. sigmaaldrich.comnih.gov HPLC methods can be optimized by varying the stationary phase (e.g., C18, C8), mobile phase composition (typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) with an acid modifier like trifluoroacetic acid), gradient, and flow rate to achieve optimal separation of the desired peptide from any byproducts or unreacted starting materials. rsc.orgrsc.org

During solid-phase peptide synthesis (SPPS), small aliquots of the resin can be cleaved and analyzed by HPLC to monitor the completion of coupling and deprotection reactions. ias.ac.inuci.edu This allows for the timely identification of any issues, such as incomplete reactions, which can then be addressed to maximize the yield of the target peptide. peptide.com Chiral HPLC methods are also employed to determine the enantiomeric purity of the Fmoc-L-2-Aminomethylphenylalanine(Boc) starting material, ensuring that no racemization has occurred during its synthesis or storage. rsc.orgphenomenex.com

Table 2: Typical HPLC Parameters for Purity Assessment of Fmoc-Protected Peptides

| Parameter | Typical Conditions | Purpose | Reference |

|---|---|---|---|

| Column | Reversed-phase (e.g., C18, 5 µm, 4.6 x 250 mm) | Separation based on hydrophobicity. | phenomenex.comrsc.org |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water | Aqueous component of the mobile phase. | rsc.org |

| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile | Organic component for elution. | rsc.org |

| Gradient | Linear gradient of Mobile Phase B (e.g., 5-95% over 30 min) | To elute compounds with varying hydrophobicities. | researchgate.net |

| Flow Rate | 1.0 mL/min | To ensure efficient separation. | rsc.org |

| Detection | UV at 214 nm and 280 nm | Detection of the peptide backbone and aromatic residues. | rsc.org |

Computational Chemistry and Molecular Modeling for Conformational Analysis and Design

Computational chemistry and molecular modeling have become indispensable tools for predicting and understanding the structural and interactive properties of peptides containing non-standard amino acids like Fmoc-L-2-Aminomethylphenylalanine(Boc). These in silico methods provide insights that are often difficult to obtain through experimental techniques alone. nih.govmdpi.com

Molecular dynamics (MD) simulations are a powerful computational method used to study the conformational dynamics of peptides and their interactions with biological targets, such as receptors. manchester.ac.uknih.gov By simulating the movement of atoms over time, MD can explore the accessible conformational landscape of a peptide containing Fmoc-L-2-Aminomethylphenylalanine(Boc) and predict its preferred three-dimensional structure. biorxiv.org

For predicting ligand-receptor interactions, molecular docking is a widely used technique. nih.govbiorxiv.org This method predicts the preferred orientation of a ligand (the peptide) when bound to a receptor to form a stable complex. The introduction of the aminomethylphenyl group can significantly influence the binding mode and affinity. Computational methods can be used to predict how this modification affects the interaction with the receptor's binding pocket, identifying key hydrogen bonds, hydrophobic interactions, and electrostatic interactions. diva-portal.org Machine learning approaches are also increasingly being used to predict peptide-protein interactions with greater accuracy. biorxiv.orgharvard.edu

Computational approaches play a crucial role in the rational design of novel peptide sequences with enhanced properties. nih.govnih.gov By understanding the structural consequences of incorporating Fmoc-L-2-Aminomethylphenylalanine(Boc), researchers can design peptides with specific conformational constraints, leading to improved receptor selectivity, metabolic stability, or bioavailability. frontiersin.orgbiorxiv.org

For instance, if a particular conformation is known to be important for biological activity, computational models can be used to design peptide sequences that are pre-disposed to adopt that conformation upon incorporation of the modified amino acid. nih.gov This can involve creating libraries of virtual peptides and screening them in silico for their ability to adopt the desired fold and bind to the target receptor. nih.gov This rational design process significantly reduces the time and resources required for the experimental screening of large numbers of peptide candidates. nih.govnih.gov

Table 3: Computational Approaches in Fmoc-L-2-Aminomethylphenylalanine(Boc) Peptide Research

| Computational Method | Application | Key Insights | Reference |

|---|---|---|---|

| Molecular Dynamics (MD) Simulations | Conformational analysis of peptides in solution. | Prediction of stable conformations, flexibility, and dynamic behavior. | manchester.ac.uknih.gov |

| Molecular Docking | Predicting the binding mode of peptides to receptors. | Identification of key binding interactions and prediction of binding affinity. | nih.govbiorxiv.org |

| Homology Modeling | Building 3D models of receptors when no experimental structure is available. | Provides a structural framework for docking studies. | mdpi.com |

| Virtual Screening | In silico screening of peptide libraries against a target. | Identification of potential lead candidates for experimental validation. | nih.gov |

| Machine Learning | Predicting peptide-protein interactions and binding affinities. | Improved prediction accuracy by learning from large datasets. | biorxiv.orgharvard.edu |

Future Research Directions and Emerging Applications

Development of Novel Aminomethylphenylalanine Derivatives with Tailored Properties

The core structure of aminomethylphenylalanine provides a versatile scaffold for the development of new derivatives with customized properties. Research in this area focuses on modifying the aromatic ring, the aminomethyl group, or the amino acid backbone to fine-tune the steric and electronic characteristics of the molecule.

One promising direction is the synthesis of constrained L-phenylalanine derivatives that incorporate cyclic structures, such as benzazepinone (B8055114) or azepinone rings. researchgate.net These modifications can lock the molecule into a bioactive conformation, potentially increasing its potency and selectivity for a specific biological target. researchgate.net For example, the development of constrained dipeptidomimetics through reductive amination and subsequent lactamization has been explored. researchgate.net This approach allows for the creation of peptide analogs with restricted conformational mobility, which can lead to enhanced biological activity and selectivity. researchgate.net

Furthermore, the aminomethylphenylalanine framework can be used to create mimics of other amino acids. For instance, β-homo-3-aminomethylphenylalanine has been investigated as a mimic for arginine in the development of inhibitors for β-tryptase, a serine protease implicated in allergic inflammation. nih.gov This particular derivative has shown promise as a privileged S1 ligand for β-tryptase inhibitors, demonstrating improved affinity and selectivity. nih.gov

Future efforts will likely involve the synthesis and evaluation of a diverse library of aminomethylphenylalanine derivatives. These may include variations in the position of the aminomethyl group on the phenyl ring (e.g., 4-aminomethyl-phenylalanine) and the incorporation of different protecting groups to facilitate diverse synthetic strategies. nih.govcymitquimica.com The goal is to generate a collection of building blocks that can be readily incorporated into peptides and other molecules to probe biological systems and develop new therapeutic agents.

Advanced Applications in Chemical Biology and Protein Engineering through Unnatural Amino Acid Incorporation

The site-specific incorporation of unnatural amino acids (UAAs) like aminomethylphenylalanine derivatives into proteins is a powerful tool in chemical biology and protein engineering. caltech.edunih.gov This technique allows for the introduction of novel chemical functionalities into proteins, enabling a wide range of experiments that would otherwise be impossible. nih.gov

One of the primary methods for incorporating UAAs is through the use of an engineered translational system, often employing an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a stop codon, such as the amber codon (UAG). frontiersin.org This allows for the site-specific insertion of the UAA into a growing polypeptide chain. frontiersin.org This approach has been successfully used to introduce a variety of UAAs into proteins in both in vitro and in vivo systems. bitesizebio.com

The incorporation of aminomethylphenylalanine and its derivatives can be used to:

Probe protein structure and function: The unique steric and electronic properties of these UAAs can be used to investigate enzyme mechanisms, protein-protein interactions, and the role of specific residues in protein folding and stability. nih.govmdpi.com

Create proteins with enhanced properties: The introduction of novel functional groups can be used to improve the catalytic activity, thermal stability, or binding affinity of a protein. nih.govbitesizebio.com

Develop novel bioconjugation strategies: The aminomethyl group can serve as a chemical handle for the site-specific modification of proteins with other molecules, such as fluorescent dyes, crosslinkers, or therapeutic agents. frontiersin.org

Future research in this area will likely focus on expanding the repertoire of aminomethylphenylalanine derivatives that can be efficiently incorporated into proteins. This will require the development of new orthogonal synthetases that can recognize these novel UAAs with high fidelity. Additionally, efforts will be made to improve the efficiency of UAA incorporation, particularly in whole organisms, to facilitate the production of engineered proteins on a larger scale.

Integration into High-Throughput Synthesis and Screening Platforms

The development of high-throughput synthesis and screening (HTS) platforms has revolutionized drug discovery and materials science. nih.govrsc.org Integrating Fmoc-L-2-Aminomethylphe(Boc) and its derivatives into these platforms will accelerate the discovery of new molecules with desired properties.

High-throughput synthesis methods, such as parallel synthesis and microdroplet-based reactions, can be used to rapidly generate large libraries of compounds containing aminomethylphenylalanine. rsc.orgnih.gov For example, a multi-component reaction, like the Groebcke–Blackburn–Bienaymé reaction, can be automated in a 1536-well format to produce a diverse library of compounds on a nanomole scale. rsc.org Similarly, microdroplet-assisted synthesis has been shown to dramatically increase reaction rates and yields for the synthesis of certain chemical derivatives. nih.gov

These libraries can then be screened using a variety of high-throughput assays to identify compounds with specific biological activities or material properties. nih.gov For instance, fluorescent indicator displacement assays and circular dichroism can be used to rapidly determine the yield and enantiomeric excess of chiral amines produced in asymmetric transformations. nih.gov The combination of automated synthesis and screening can significantly reduce the time and resources required to identify lead compounds for further development. rsc.org

Future directions in this area will involve the development of new synthetic methodologies that are compatible with HTS platforms and the design of novel screening assays that can be used to evaluate the properties of aminomethylphenylalanine-containing compounds. The ultimate goal is to create a seamless workflow that allows for the rapid design, synthesis, and evaluation of large libraries of molecules, thereby accelerating the pace of discovery in a wide range of scientific disciplines.

Q & A

Q. What are the critical considerations for designing a synthetic route for Fmoc-L-2-Aminomethylphe(Boc)?

- Methodological Answer: The synthesis typically involves sequential protection of amino and side-chain functional groups. Start with the unprotected amino acid backbone and introduce the Boc group first (via Boc anhydride under alkaline conditions), followed by Fmoc protection (using Fmoc-Cl in a biphasic solvent system). Ensure orthogonal deprotection compatibility: Boc is acid-labile (e.g., TFA), while Fmoc is base-sensitive (e.g., piperidine). Intermediate purification via silica gel chromatography or recrystallization is critical to avoid cross-contamination .

Q. How do Fmoc and Boc protection strategies influence the solubility and reactivity of Fmoc-L-2-Aminomethylphe(Boc)?

- Methodological Answer: The Fmoc group enhances solubility in polar aprotic solvents (e.g., DMF, THF) due to its hydrophobic fluorenyl moiety, while the Boc group reduces nucleophilicity of the amine, preventing undesired side reactions during peptide coupling. For example, Boc-protected amines are stable under basic SPPS conditions but require TFA for cleavage, which must align with resin compatibility .

Q. What analytical techniques are essential for verifying the purity and identity of Fmoc-L-2-Aminomethylphe(Boc)?

- Methodological Answer: Use HPLC (C18 column, acetonitrile/water gradient) to assess purity (>98% by area normalization). Mass spectrometry (ESI-TOF) confirms molecular weight (e.g., expected [M+H]+ for C29H36N4O8: 569.28). Optical rotation ([α]D) measurement ensures enantiomeric integrity (e.g., compare to literature values for L-configuration) .

Advanced Research Questions

Q. How can stereochemical integrity be maintained during the synthesis of Fmoc-L-2-Aminomethylphe(Boc), and what analytical tools detect racemization?

- Methodological Answer: Racemization risks arise during Fmoc introduction under basic conditions. Minimize by using low temperatures (0–4°C) and short reaction times. Monitor via Marfey’s reagent derivatization followed by HPLC to detect D/L enantiomers. Alternatively, circular dichroism (CD) can confirm retention of L-configuration in the final product .

Q. What strategies mitigate side reactions (e.g., aspartimide formation) when incorporating Fmoc-L-2-Aminomethylphe(Boc) into peptide sequences?

- Methodological Answer: Aspartimide formation is common at acidic residues. Use HOBt/DIC activation instead of carbodiimides to reduce acid exposure. Incorporate backbone amide protection (e.g., pseudoproline dipeptides) or employ microwave-assisted SPPS to shorten coupling times. Post-synthesis, treat with 0.1 M NH4OH to hydrolyze any aspartimide byproducts .

Q. How should researchers resolve contradictions in reported coupling efficiencies of Fmoc-L-2-Aminomethylphe(Boc) across different peptide sequences?

- Methodological Answer: Contradictions often stem from sequence-dependent steric hindrance or aggregation. Perform preliminary solubility tests in DMF/DCM mixtures. Optimize using double couplings (e.g., 2×30 min) with excess activated ester. For aggregation-prone sequences, add chaotropic agents (e.g., 2% LiCl in DMF) or switch to ultrasound-assisted coupling .

Q. What are the challenges in scaling up Fmoc-L-2-Aminomethylphe(Boc) synthesis, and how can they be addressed?

- Methodological Answer: Scale-up challenges include exothermic reactions during Boc/Fmoc activation and purification bottlenecks. Implement flow chemistry for controlled reagent mixing and heat dissipation. Replace column chromatography with countercurrent distribution (CCD) or crystallization-driven purification for high-throughput recovery. Validate batch consistency via NMR (1H/13C) and XRD for polymorph control .

Q. How does Fmoc-L-2-Aminomethylphe(Boc) compare to structurally similar analogs (e.g., Fmoc-Lys(Boc)-OH) in terms of peptide stability and conjugation efficiency?

- Methodological Answer: Unlike lysine analogs, Fmoc-L-2-Aminomethylphe(Boc) lacks a long aliphatic side chain, reducing hydrophobic aggregation but limiting metal-chelation applications. Compare stability via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and quantify conjugation yields using UV-Vis spectroscopy (e.g., ninhydrin assay for free amines) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.